molecular formula C7H10F3N3 B10900993 Methyl(([1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-YL]methyl))amine CAS No. 1345510-65-7

Methyl(([1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-YL]methyl))amine

Cat. No.: B10900993
CAS No.: 1345510-65-7
M. Wt: 193.17 g/mol
InChI Key: ZDOIMXDPVCXUSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl})amine is a chemical compound that features a trifluoroethyl group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl})amine typically involves the reaction of 1-(2,2,2-trifluoroethyl)-1H-pyrazole with methylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and isolation of the final product to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

Methyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl})amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives.

Scientific Research Applications

Methyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl})amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of methyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl})amine involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The pathways involved may include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-N-(2,2,2-trifluoroethyl)amine hydrochloride
  • 2,2,2-Trifluoroethylamine
  • 2,2,2-Trifluoroethyl trifluoromethanesulfonate

Uniqueness

Methyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl})amine is unique due to the presence of both a trifluoroethyl group and a pyrazole ring, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

1345510-65-7

Molecular Formula

C7H10F3N3

Molecular Weight

193.17 g/mol

IUPAC Name

N-methyl-1-[1-(2,2,2-trifluoroethyl)pyrazol-3-yl]methanamine

InChI

InChI=1S/C7H10F3N3/c1-11-4-6-2-3-13(12-6)5-7(8,9)10/h2-3,11H,4-5H2,1H3

InChI Key

ZDOIMXDPVCXUSB-UHFFFAOYSA-N

Canonical SMILES

CNCC1=NN(C=C1)CC(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.